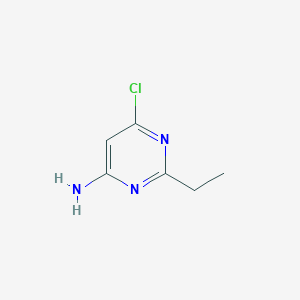

6-Chloro-2-Ethylpyrimidin-4-Amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSVPHMKJQIBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671920 | |

| Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98134-36-2 | |

| Record name | 6-Chloro-2-ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98134-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine (CAS 98134-36-2): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-Ethylpyrimidin-4-Amine (CAS No. 98134-36-2), a critical heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis protocols, emphasizing the chemical rationale behind the procedural steps. A core focus of this guide is to illuminate its significance as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The content further explores robust analytical methodologies for quality control, essential safety and handling protocols, and a forward-looking perspective on its evolving role in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.

Chapter 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational to numerous biologically active molecules. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, largely because it acts as a bioisostere for the purine ring system of adenosine triphosphate (ATP), enabling competitive binding to the ATP sites of enzymes like kinases.[1]

-

IUPAC Name: this compound

-

CAS Number: 98134-36-2

-

Molecular Formula: C₆H₈ClN₃

-

Molecular Weight: 157.60 g/mol

-

Synonyms: 4-Amino-6-chloro-2-ethylpyrimidine, 2-Ethyl-6-chloro-4-pyrimidinamine

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring process safety and scalability.

| Property | Value | Source |

| Boiling Point | 278 °C | |

| Density | 1.282 g/cm³ | |

| Flash Point | 122 °C | |

| XLogP3 (Predicted) | 1.6 | |

| Appearance | White to off-white crystalline powder (Typical) | Generic |

Chapter 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the construction of the pyrimidine ring, followed by chlorination and selective amination.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors. The key disconnection points are the C-N and C-Cl bonds, leading back to a dihydroxypyrimidine intermediate, which in turn can be synthesized from an amidine and a β-ketoester equivalent.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is a representative, multi-step synthesis adapted from established procedures for analogous pyrimidine derivatives.

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

This step involves the base-catalyzed cyclocondensation of a malonic ester with propionamidine. Sodium ethoxide is a common choice for the base as it generates the reactive enolate of the malonate and also deprotonates the amidine.

-

Materials: Diethyl malonate, Propionamidine hydrochloride, Sodium ethoxide, Ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

Add propionamidine hydrochloride to the solution and stir to form the free base.

-

Slowly add diethyl malonate to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to a pH of ~5-6.

-

The precipitated product, 2-Ethyl-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 2-Ethyl-4,6-dichloropyrimidine

The dihydroxy intermediate is converted to the dichloro derivative using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

-

Materials: 2-Ethyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), a tertiary amine base (e.g., N,N-dimethylaniline).

-

Procedure:

-

In a fume hood, carefully charge a reaction vessel with phosphorus oxychloride.

-

Add 2-Ethyl-4,6-dihydroxypyrimidine portion-wise to the POCl₃.

-

Add a catalytic amount of N,N-dimethylaniline. The base facilitates the reaction and neutralizes the HCl byproduct.

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice. This must be done slowly and with vigorous stirring due to the exothermic reaction of POCl₃ with water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-4,6-dichloropyrimidine. Purification can be achieved by vacuum distillation or column chromatography.

-

Step 3: Synthesis of this compound

The final step is a selective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring have different reactivities. The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. By controlling the reaction conditions (temperature, stoichiometry), one chlorine can be selectively replaced.

-

Materials: 2-Ethyl-4,6-dichloropyrimidine, Aqueous ammonia, an organic solvent (e.g., ethanol or isopropanol).

-

Procedure:

-

Dissolve 2-Ethyl-4,6-dichloropyrimidine in a suitable alcohol solvent in a pressure-rated reaction vessel.

-

Add a stoichiometric amount (or slight excess) of aqueous ammonia. Using a limited amount of the nucleophile is key to achieving mono-substitution.

-

Seal the vessel and heat to a moderate temperature (e.g., 60-80 °C). The reaction must be monitored carefully by HPLC or GC to prevent the formation of the di-amino byproduct.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

If precipitation occurs, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of the target compound.

Chapter 3: Key Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the realm of kinase inhibitors. The 4-amino group provides a key hydrogen bond donor, mimicking the interaction of ATP's adenine ring with the kinase hinge region, while the 6-chloro position serves as a reactive handle for further modification via cross-coupling or nucleophilic substitution reactions.

Case Study: Intermediate in the Synthesis of Dasatinib Analogues

While dasatinib itself utilizes a 2-chloro-N-methylpyrimidin-4-amine core, the synthetic logic is directly applicable. A closely related compound, 2-(6-chloro-2-methylpyrimidin-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, is a known dasatinib intermediate. The synthesis involves the coupling of the chloropyrimidine with an aminothiazole derivative.

Reaction Scheme:

The synthesis proceeds via a nucleophilic aromatic substitution where the amino group of a thiazole derivative displaces the chlorine atom at the 6-position of the pyrimidine ring. This reaction is typically performed in the presence of a base to deprotonate the incoming nucleophile and neutralize the HCl byproduct.

-

Rationale for Component Choice:

-

This compound: Provides the core pyrimidine scaffold. The pre-installed amino group at C4 is crucial for kinase hinge binding in the final drug. The ethyl group at C2 can modulate solubility and steric interactions within the ATP binding pocket.

-

Aminothiazole Derivative: This fragment is often designed to occupy the solvent-exposed region of the kinase active site, allowing for modifications that enhance potency and selectivity.

-

Base (e.g., NaH, K₂CO₃): The use of a non-nucleophilic base is critical. A strong base like sodium hydride (NaH) irreversibly deprotonates the aminothiazole, increasing its nucleophilicity and driving the reaction forward.

-

Caption: Simplified signaling pathway showing competitive kinase inhibition.

Chapter 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques forms a self-validating system for its characterization.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Expected signals would include:

-

A singlet for the pyrimidine ring proton (C5-H).

-

A broad singlet for the amino (-NH₂) protons.

-

A quartet for the methylene (-CH₂) protons of the ethyl group.

-

A triplet for the methyl (-CH₃) protons of the ethyl group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule, with distinct signals expected for the four unique aromatic carbons of the pyrimidine ring and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₈ClN₃), the expected molecular ion peaks would show a characteristic isotopic pattern for chlorine (~3:1 ratio for M+ and M+2).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and identifying any process-related impurities.

| Parameter | Typical Value |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temp. | 30-40 °C |

Self-Validating System: The combination of these techniques provides a robust quality assessment. NMR confirms the structure, MS confirms the molecular weight and elemental composition (via isotopic pattern), and HPLC provides a quantitative measure of purity, ensuring that the material is suitable for the exacting standards of pharmaceutical development.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: Based on data for similar chloropyrimidines, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Chapter 6: Future Outlook

This compound is poised to remain a valuable building block in medicinal chemistry. Its utility extends beyond kinase inhibitors to other areas where the pyrimidine scaffold is advantageous. Future research will likely focus on:

-

Development of Novel Derivatives: The reactive chlorine atom allows for the introduction of a wide array of substituents through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), leading to novel chemical entities with diverse biological activities.

-

Application in New Therapeutic Areas: As our understanding of disease biology grows, new protein targets for which pyrimidine-based ligands are suitable will emerge, expanding the application of this intermediate.

-

Green Chemistry Approaches: The development of more sustainable and efficient synthetic routes with reduced environmental impact will be an ongoing area of focus for the manufacturing of this and similar intermediates.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Chemdad. 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Chongqing Chemdad Co., Ltd. Available at: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine (CAS: 98134-36-2): Properties, Synthesis, and Applications

Introduction and Strategic Significance

6-Chloro-2-Ethylpyrimidin-4-Amine is a substituted pyrimidine derivative that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom at the C6 position, an amine at C4, and an ethyl group at C2, presents a unique combination of functionalities. The pyrimidine core is a well-established "privileged scaffold," frequently found in biologically active compounds and FDA-approved drugs.[1][2] The chloro-substituent acts as a key synthetic handle, allowing for a wide array of subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, thereby enabling the generation of diverse compound libraries for high-throughput screening.

This guide provides an in-depth analysis of the physicochemical properties, a robust synthesis protocol, proposed analytical characterization methods, and the strategic applications of this compound for researchers and professionals in the field of drug development.

Physicochemical and Computed Properties

The empirical and computed properties of a compound are foundational to its application, influencing its reactivity, solubility, and pharmacokinetic profile. The known properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 98134-36-2 | [3] |

| Molecular Formula | C₆H₈ClN₃ | [3] |

| Molecular Weight | 157.6 g/mol | [3] |

| Boiling Point | 278 °C | [3] |

| Density | 1.282 g/cm³ | [3] |

| Flash Point | 122 °C | [3] |

| Storage Conditions | 2-8°C, Protect from light | [3] |

| XLogP3 (Computed) | 1.2 | [4] |

| Topological Polar Surface Area (Computed) | 51.8 Ų | [4] |

| Hydrogen Bond Donor Count (Computed) | 1 | [4] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach is based on the differential reactivity of the two chlorine atoms in the precursor, 4,6-dichloro-2-ethylpyrimidine. The C4 position is more activated towards nucleophilic attack than the C6 position, allowing for selective displacement. However, for the synthesis of the target compound, a direct amination of 4,6-dichloro-2-ethylpyrimidine with a suitable ammonia source is the most direct pathway.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the commercially available 4,6-dihydroxy-2-ethylpyrimidine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the synthesis of similar chloropyrimidine derivatives.[5][6]

Step 1: Synthesis of 4,6-Dichloro-2-ethylpyrimidine (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-ethylpyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-ethylpyrimidine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4,6-dichloro-2-ethylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure-sealed reaction vessel.

-

Add an excess of aqueous ammonia (e.g., 28% NH₃ solution, 5.0-10.0 eq).

-

Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Add water to the residue, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization (Proposed Methods)

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is required. While specific spectra for this exact compound were not found, the following describes the expected results.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal a characteristic triplet and quartet for the ethyl group protons. A singlet corresponding to the proton at the C5 position of the pyrimidine ring is expected. Additionally, a broad singlet for the -NH₂ protons will be visible.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct carbon signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the ethyl group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

Applications in Medicinal Chemistry & Drug Development

The strategic value of this compound lies in its utility as a versatile intermediate scaffold. The chlorine atom at the C6 position is a prime site for modification, enabling the synthesis of diverse derivatives.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or heteroaryl substituents, creating biaryl structures common in kinase inhibitors.

-

Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines to generate a library of substituted 6-aminopyrimidines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Nucleophilic Substitution: Displacement of the chloride with oxygen, sulfur, or other nitrogen nucleophiles to form ethers, thioethers, and other derivatives.

The following diagram illustrates the utility of the core scaffold for generating chemical diversity.

Caption: Diversification potential of the this compound scaffold.

This strategic approach is widely employed in the development of therapeutics for various diseases, including cancer and inflammatory conditions, where substituted pyrimidines are known to be effective modulators of biological targets.[5][7][8]

Safety and Handling

Based on data for structurally similar compounds like 6-chloro-2-methylpyrimidin-4-amine, this compound should be handled with care.[4]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light as recommended.[3]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Angene Chemical. (n.d.). Ethanone, 1-(3-pyridazinyl)-|1122-63-0. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-2-ethyl-N-pentan-2-ylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Aribo Chemical. (n.d.). Cas:1122-63-0 Name:Ethanone, 1-(3-pyridazinyl)- (9CI). Retrieved from [Link]

-

Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1934. MDPI. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Retrieved from [Link]

-

Chemsrc. (n.d.). METHYLMAGNESIUM IODIDE | CAS#:917-64-6. Retrieved from [Link]

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

Chemsrc. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. Retrieved from [Link]

-

G. C. R, Kumar, V., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-231. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

G. C. R, Kumar, V., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-231. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17462. PubMed Central. Retrieved from [Link]

-

Zhang, W., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chloro-2-methylpyrimidin-4-amine (C5H6ClN3). Retrieved from [Link]

-

ChemBK. (n.d.). 6-Chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-2-ETHYL-PYRIMIDIN-4-YL-AMINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine: Structure, Synthesis, and Applications in Medicinal Chemistry

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological nucleobases.[1] Within this class, substituted aminopyrimidines are of particular interest as privileged structures in the development of kinase inhibitors, anti-infectives, and central nervous system agents. This guide provides an in-depth technical overview of 6-Chloro-2-Ethylpyrimidin-4-Amine, a key heterocyclic building block whose strategic substitution pattern offers significant advantages for drug discovery and development professionals. The presence of a reactive chlorine atom, a nucleophilic amine, and an ethyl group provides a unique combination of properties and synthetic handles for molecular elaboration.

Chemical Identity and Structure

A precise understanding of a compound's structure and nomenclature is fundamental for reproducible research and clear scientific communication.

Nomenclature and Identifiers

The compound is systematically named and cataloged under various chemical identifiers, ensuring its unambiguous identification in literature and databases.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-6-chloro-2-ethylpyrimidine; 2-ethyl-6-chloro-pyrimidin-4-ylamine; 6-Chloro-2-ethyl-4-pyrimidinamine[2] |

| CAS Number | 98134-36-2[2] |

| Molecular Formula | C₆H₈ClN₃[2] |

| Molecular Weight | 157.60 g/mol [2] |

| InChI | InChI=1S/C6H8ClN3/c1-2-5-8-4(7)3-6(10)9-5/h3H,2H2,1H3,(H2,8,9,10) |

| SMILES | CCC1=NC(=CC(=N1)Cl)N |

Structural Elucidation

The structure of this compound consists of a central pyrimidine ring substituted at positions 2, 4, and 6.

-

Pyrimidine Core: A diazine heterocycle that serves as the aromatic scaffold.

-

C2-Ethyl Group: An alkyl substituent that can influence solubility, metabolic stability, and steric interactions with biological targets.

-

C4-Amino Group: A primary amine that acts as a key hydrogen bond donor and a site for further functionalization.

-

C6-Chloro Group: An electron-withdrawing group and a crucial reactive handle. It serves as a leaving group for nucleophilic aromatic substitution (SNAr) or as a coupling partner in metal-catalyzed cross-coupling reactions.

Physicochemical Properties

The physical and chemical properties of the compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 278 °C | [2] |

| Density | 1.282 g/cm³ | [2] |

| Flash Point | 122 °C | [2] |

| Melting Point | Not available. Related compounds such as 6-chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine melt in the range of 172-174 °C.[3] | - |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. | - |

| Storage | Store at 2-8°C, protected from light.[2] | - |

Synthesis and Mechanistic Insights

The synthesis of this compound is logically achieved through a regioselective amination of a dichlorinated pyrimidine precursor. This approach is both efficient and scalable, relying on well-established heterocyclic chemistry principles.

Retrosynthetic Analysis

The most direct synthetic route disconnects the C4-N bond, identifying 4,6-dichloro-2-ethylpyrimidine and an ammonia source as the key precursors. The dichlorinated precursor itself can be synthesized from the corresponding dihydroxy pyrimidine, a common and often commercially available starting material.

Proposed Synthetic Protocol: Amination of 4,6-Dichloro-2-ethylpyrimidine

This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position is more activated towards nucleophilic attack than the C6 chlorine due to the electronic influence of the ring nitrogens, allowing for selective mono-amination.

Step 1: Reaction Setup

-

To a sealed pressure vessel, add 4,6-dichloro-2-ethylpyrimidine (1 equivalent).

-

Add a suitable alcohol solvent, such as ethanol or n-butanol (5-10 volumes).

-

Add aqueous ammonium hydroxide (28-30%, 5-10 equivalents).

-

Causality: A large excess of ammonia is used to favor the desired amination reaction and minimize the formation of diarylamine byproducts. The alcohol serves as a polar protic solvent to facilitate the dissolution of reactants and stabilize the charged Meisenheimer intermediate of the SNAr mechanism.

-

Step 2: Reaction Execution

-

Seal the vessel securely.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Causality: Elevated temperature is required to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring.

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Add water to the residue, which will precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Causality: The product has low solubility in water, allowing for its isolation via precipitation upon removal of the organic solvent.

-

Step 4: Purification

-

If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Self-Validation: The purity of the final compound should be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>95%). The melting point should be sharp.

-

Synthesis Workflow Visualization

The diagram below illustrates the logical flow from the precursor to the final product.

Chemical Reactivity and Applications

The utility of this compound in drug development stems from its defined points of reactivity, which allow for its use as a versatile scaffold.

Core Reactivity

The molecule possesses two primary sites for further chemical modification:

-

Nucleophilic Substitution at C6: The remaining chlorine atom is a prime site for a second SNAr reaction with various nucleophiles (amines, thiols, alcohols), allowing for the construction of diverse compound libraries.

-

Metal-Catalyzed Cross-Coupling: The C6-Cl bond can readily participate in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This enables the introduction of aryl, heteroaryl, amine, or alkynyl groups, which is a cornerstone of modern medicinal chemistry.

-

Reactions of the Amino Group: The C4-amino group can be acylated, alkylated, or used in reductive amination to build more complex side chains.

Application as a Synthetic Intermediate

This compound is an ideal starting point for the synthesis of targeted therapies. For example, related 6-chloro-N-alkylpyrimidin-4-amine scaffolds are used to prepare potent Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors for antitumor applications.[4] The general strategy involves using the C4-amine as an anchor point and displacing the C6-chloro group to build out the rest of the pharmacophore. The presence of chlorine in drug candidates is often associated with improved metabolic stability and binding affinity.

Logical Application Pathway

The following diagram illustrates how the core structure can be elaborated into a hypothetical, more complex drug-like molecule, demonstrating its value as a synthetic intermediate.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloro-aminopyrimidines provide a strong basis for hazard assessment and handling procedures.

Hazard Identification

Based on analogous structures like 2-Amino-4-chloro-6-methylpyrimidine, the compound should be handled as potentially hazardous.

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures

Standard laboratory hygiene and safety practices should be strictly followed.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place at 2-8°C, protected from light.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure features multiple, orthogonally reactive sites that can be selectively functionalized to generate diverse libraries of complex molecules. The straightforward and scalable synthesis, combined with its strategic importance as a scaffold for kinase inhibitors and other therapeutic agents, makes it an essential tool for researchers and scientists in the pharmaceutical industry. Proper adherence to safety and handling protocols is necessary to ensure its effective and safe use in the laboratory.

References

-

6-chloro-5-ethyl-2-methyl-4-pyrimidinamine - 89728-40-5, C7H10ClN3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . MDPI. Available from: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . National Institutes of Health (NIH). Available from: [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines . ResearchGate. Available from: [Link]

-

6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 . PubChem. Available from: [Link]

-

6-chloro-2-ethyl-N-pentan-2-ylpyrimidin-4-amine . PubChem. Available from: [Link]

-

6-chloro-2-ethyl-pyrimidin-4-yl-amine . Chongqing Chemdad Co., Ltd. Available from: [Link]

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

- Process for preparing 4,6-dichloro-pyrimidine. Google Patents.

- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents.

-

2-Chloro-6-methylpyrimidin-4-amine . National Institutes of Health (NIH). Available from: [Link]

-

2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 . PubChem. Available from: [Link]

-

6-Chloro-N-ethylpyrimidin-4-amine . Chongqing Chemdad Co., Ltd. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PubMed Central. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. Available from: [Link]

Sources

The Indispensable Role of Aminated Pyrimidines in Modern Therapeutics: A Technical Guide

Foreword: The Enduring Legacy and Evolving Potential of a Privileged Scaffold

The pyrimidine nucleus, a cornerstone of life's genetic blueprint as a constituent of nucleobases, has proven to be an exceptionally fruitful scaffold in the realm of medicinal chemistry.[1] Its inherent ability to engage in a multitude of non-covalent interactions, coupled with its synthetic tractability, has cemented its status as a "privileged structure" in drug discovery. This guide delves into a specific, yet profoundly impactful, subset of these molecules: the aminated pyrimidine derivatives. The strategic introduction of amino groups onto the pyrimidine ring profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation. These modifications have unlocked a vast therapeutic landscape, leading to the development of blockbuster drugs and promising clinical candidates across a spectrum of diseases, from cancer to infectious diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological significance of aminated pyrimidine derivatives, grounded in mechanistic insights and practical, field-proven methodologies.

I. The Aminated Pyrimidine Core: A Gateway to Diverse Biological Activity

The addition of one or more amino groups to the pyrimidine ring is a key strategy in medicinal chemistry to modulate the biological activity of the resulting derivatives. This functionalization imparts several crucial properties that enhance their drug-like characteristics and target engagement.

Aminated pyrimidines exhibit a wide array of pharmacological activities, including but not limited to:

-

Anticancer: A significant number of aminated pyrimidine derivatives function as potent kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3]

-

Antimicrobial: Diaminopyrimidine derivatives, a notable subclass, have a long history as effective antimicrobial agents, primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[4][5]

-

Anti-inflammatory: Certain aminated pyrimidines have demonstrated significant anti-inflammatory properties by modulating the activity of key inflammatory mediators.[6]

-

Antiviral: The pyrimidine scaffold is a component of several antiviral drugs, and aminated derivatives have been explored for their potential to inhibit viral replication.[1]

The versatility of the aminated pyrimidine scaffold stems from its ability to serve as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[1]

II. Aminated Pyrimidines as Kinase Inhibitors: A Paradigm in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aminated pyrimidines have emerged as a dominant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[2]

A. Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[7] Mutations that lead to the constitutive activation of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer (NSCLC).[8] Aminated pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[8]

Quantitative Data: Inhibitory Activity of Aminated Pyrimidine-Based EGFR Inhibitors

| Compound Class | Target | IC50 (nM) | Cancer Cell Line | Reference |

| 2-Aminopyrimidine Derivatives | EGFR-TK | 0.9 - 37.7 µM | MCF-7 | [7] |

| Fused Pyrimidines | Mutant EGFR | Varies | NSCLC cell lines | [8] |

B. Modulating the Cell Cycle through Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process controlled by CDKs, which, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through its different phases.[9] The aberrant activity of CDKs is a common feature of cancer, leading to uncontrolled cell division. Aminated pyrimidine derivatives have been instrumental in the development of CDK inhibitors, some of which have gained FDA approval for the treatment of certain cancers.[9]

Quantitative Data: Inhibitory Activity of Aminated Pyrimidine-Based CDK Inhibitors

| Compound Class | Target | IC50 (nM) | Cancer Cell Line | Reference |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.29 | CCNE1-amplified models | [10] |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK9 | <10 µM | Pancreatic cancer cells | [11] |

| 2-Aminopyrimidine-Based | CDK9/HDAC1 | 88.4 / 168.9 | Hematological and solid tumor cells | [9] |

III. Diaminopyrimidines: A Classic and Evolving Class of Antimicrobial Agents

Diaminopyrimidines, such as trimethoprim, represent a cornerstone in the field of antimicrobial chemotherapy.[12] Their primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria.[4][5] This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[4]

The synergistic combination of diaminopyrimidines with sulfonamides, which inhibit an earlier step in the same pathway, has been a highly effective strategy to combat bacterial infections and minimize the development of resistance.[4]

IV. Experimental Protocols: Methodologies for Assessing Biological Activity

The evaluation of the biological significance of aminated pyrimidine derivatives relies on a suite of robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

A. Protocol for In Vitro Kinase Inhibition Assay (e.g., EGFR or CDK)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials:

-

Recombinant human kinase (e.g., EGFR, CDK9)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

-

Test compound (aminated pyrimidine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader capable of luminescence detection

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 5 µL of a mixture containing the kinase and the peptide substrate in kinase assay buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection of Kinase Activity:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (wells with no enzyme).

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

-

B. Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (aminated pyrimidine derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

-

C. Protocol for Bacterial Biofilm Inhibition Assay

This protocol describes a method to assess the ability of a compound to inhibit the formation of bacterial biofilms.

1. Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

-

Test compound (aminated pyrimidine derivative) dissolved in a suitable solvent

-

Sterile 96-well flat-bottom plates

-

Crystal violet solution (0.1%)

-

30% Acetic acid

-

Static incubator (37°C)

-

Microplate reader

2. Procedure:

-

Bacterial Culture Preparation:

-

Inoculate the bacterial strain into the growth medium and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh medium to an OD600 of 0.05.

-

-

Plate Setup and Treatment:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add 100 µL of serial dilutions of the test compound to the wells. Include a vehicle control and a media-only blank.

-

-

Incubation for Biofilm Formation:

-

Incubate the plate statically at 37°C for 24-48 hours.

-

-

Quantification of Biofilm:

-

Carefully remove the planktonic cells by aspiration.

-

Wash the wells gently with sterile PBS.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the wells with water to remove excess stain.

-

Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition compared to the vehicle control.

-

V. Synthesis of Aminated Pyrimidine Derivatives: A General Overview

The synthesis of aminated pyrimidine derivatives often involves the construction of the pyrimidine ring followed by the introduction of amino groups, or the use of aminated precursors in the cyclization reaction. A common and versatile method is the condensation of a compound containing an amidine group with a three-carbon component.[15]

For instance, 2,4-diaminopyrimidines can be synthesized from 2-amino-4-chloropyrimidine by reaction with ammonia.[16] More complex derivatives can be prepared through multi-step synthetic routes involving protection-deprotection strategies and cross-coupling reactions to introduce various substituents.[17]

VI. Conclusion and Future Perspectives

Aminated pyrimidine derivatives have unequivocally demonstrated their profound biological significance, transitioning from fundamental building blocks of life to indispensable tools in the modern pharmacopeia. Their success as kinase inhibitors has revolutionized cancer therapy, while their long-standing role as antimicrobial agents continues to be relevant in the face of growing antibiotic resistance. The modular nature of the pyrimidine scaffold, combined with the diverse chemical space accessible through amination and further derivatization, ensures that this privileged structure will remain a focal point of drug discovery and development for the foreseeable future. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the chemical diversity of aminated pyrimidine libraries.

VII. References

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Available at: [Link]

-

Mechanism of Action of Tetrahydrofolate Synthesis Inhibitors - Sulfonamides and Diaminopyrimidines. PharmaXChange.info. Available at: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]

-

2-Aminopyrimidine as a novel scaffold for biofilm modulation. Organic & Biomolecular Chemistry. Available at: [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. CureFFI.org. Available at: [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available at: [Link]

-

diaminopyrimidine antibiotic [Drug Class]. CARD. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]

-

CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

-

Synthesis of 2,4-Diamino-5-aryl-6-substituted pyrimidine derivatives 10a-q and 11a-q. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Cell cycle regulators. Khan Academy. Available at: [Link]

-

Biofilm assay. iGEM. Available at: [Link]

-

In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action. PubMed. Available at: [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Preparation of 2,4-diaminopyrimidines. Google Patents. Available at:

-

Dihydrofolate reductase. Proteopedia. Available at: [Link]

-

Microtiter Dish Biofilm Formation Assay. PubMed Central. Available at: [Link]

-

The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. PubMed Central. Available at: [Link]

-

CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. Available at: [Link]

-

Dihydrofolate Reductase. BMRB. Available at: [Link]

-

Molecule of the Month: Dihydrofolate Reductase. PDB-101. Available at: [Link]

-

Dihydrofolate reductase. Wikipedia. Available at: [Link]

-

Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

-

International Journal of Medicinal Chemistry. Hindawi. Available at: [Link]

Sources

- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. rsc.org [rsc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 17. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 6-Chloro-2-Ethylpyrimidin-4-Amine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-Chloro-2-Ethylpyrimidin-4-Amine emerges as a highly versatile and strategic intermediate. Its unique substitution pattern—a reactive chlorine atom, a primary amine, and an ethyl group—offers a trifecta of synthetic handles, enabling chemists to forge complex molecular structures with precision and efficiency. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its pivotal role in the development of targeted therapies, most notably kinase inhibitors. Through a detailed examination of its chemical behavior and strategic applications, we illuminate the causality behind its utility and provide actionable protocols for its implementation in drug discovery pipelines.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug discovery, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a multitude of biological interactions.[1] This has led to the development of a wide array of pyrimidine derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine core is paramount in modulating the biological activity and pharmacokinetic properties of these molecules. Halogenated pyrimidines, in particular, serve as key precursors for the introduction of various substituents through nucleophilic aromatic substitution (SNAr) reactions.[3]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. A plausible and efficient synthetic route commences with the condensation of ethyl propionimidate with a suitable three-carbon synthon, followed by chlorination and selective amination.

Conceptual Synthetic Pathway

The synthesis hinges on the regioselective functionalization of a dichlorinated pyrimidine intermediate. The presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring presents a challenge in achieving selective substitution. However, the electronic nature of the pyrimidine ring and the influence of the 2-ethyl substituent guide the regioselectivity of the amination reaction.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add ethyl propionimidate hydrochloride, followed by the dropwise addition of diethyl malonate.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.[5]

-

Filter the solid, wash with cold water, and dry to obtain 2-Ethyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Ethyl-4,6-dichloropyrimidine

-

In a well-ventilated fume hood, carefully add 2-Ethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl3).[6][7]

-

Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.[7]

-

Heat the mixture to reflux for several hours.

-

After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

-

The residue is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-Ethyl-4,6-dichloropyrimidine.

Step 3: Synthesis of this compound

-

Dissolve 2-Ethyl-4,6-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the reaction mixture in a sealed vessel or under reflux for several hours. The reaction progress should be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography or recrystallization yields pure this compound.

The Chemistry of a Privileged Intermediate: Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, while the amino group at the 4-position can act as a nucleophile or be further functionalized.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom at the C6 position is the primary site for synthetic elaboration. It readily undergoes SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains, which is a key strategy in tuning the biological activity of the final molecule.

Caption: General scheme for SNAr reactions at the C6 position.

Reactions at the C4-Amino Group

The primary amino group at the C4 position can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. This provides a secondary point for diversification, allowing for the construction of more complex and elaborate molecular architectures.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block in the synthesis of a variety of kinase inhibitors.

Case Study: Synthesis of a Dasatinib Analog

Dasatinib is a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[8] The synthesis of analogs of Dasatinib can utilize a 6-chloro-2-alkylpyrimidin-4-amine intermediate. For instance, a related compound, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is a key intermediate in the synthesis of Dasatinib analogs.[9] The synthesis involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with an aminothiazole derivative.

General Strategy for Kinase Inhibitor Synthesis

A common strategy for the synthesis of pyrimidine-based kinase inhibitors involves the following steps:

-

SNAr at C6: Reaction of this compound with a suitable amine-containing fragment to introduce a key pharmacophoric element.

-

Functionalization of the C4-Amino Group: Acylation or other modifications of the C4-amino group to introduce further diversity and modulate the compound's properties.

This modular approach allows for the rapid generation of libraries of compounds for screening and lead optimization.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98134-36-2 | [10][11] |

| Molecular Formula | C6H8ClN3 | [11] |

| Molecular Weight | 157.6 g/mol | [11] |

| Boiling Point | 278 °C | [11] |

| Density | 1.282 g/cm3 | [11] |

| Storage | 2-8°C (protect from light) | [11] |

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of complex, biologically active molecules. As our understanding of disease pathways continues to evolve, the demand for novel and effective therapeutics will only increase. Intermediates like this compound will undoubtedly continue to play a pivotal role in meeting this demand, empowering chemists to build the next generation of life-saving medicines. The principles of regioselectivity and controlled functionalization embodied by this molecule will remain central to the art and science of drug discovery.

References

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

- Wang, D., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.

- US Patent No. US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

ChemSynthesis. (n.d.). 6-chloro-5-ethyl-2-methyl-4-pyrimidinamine. Retrieved from [Link]

- Mason, A. M., et al. (2017). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 8(1), 103-114.

-

Rassias, G., et al. (2020). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][8]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 25(18), 4236.

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-chloro-2-ethyl-pyrimidin-4-yl-amine. Retrieved from [Link]

- Chinese Patent No. CN102161660A. (2011). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(1), 123.

- Chinese Patent No. CN102516182B. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133503.

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]

- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2947.

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-Chloro-N-ethylpyrimidin-4-amine. Retrieved from [Link]

-

IndiaMART. (n.d.). 6-CHLORO-2-ETHYL-PYRIMIDIN-4-YL-AMINE manufacturers and suppliers in india. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

- US Patent No. US5525724A. (1996).

- US Patent No. US5698695A. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.

- Legeay, J.-C., et al. (2003).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. 6-CHLORO-2-ETHYL-PYRIMIDIN-4-YL-AMINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

6-Chloro-2-Ethylpyrimidin-4-Amine: A Mechanistic Scoping Guide for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the potential mechanism of action of 6-Chloro-2-Ethylpyrimidin-4-Amine in biological systems. Direct experimental data on this specific molecule is not publicly available. Therefore, this document synthesizes findings from structurally analogous aminopyrimidine derivatives to construct a scientifically grounded, albeit putative, mechanistic framework. We will explore the well-established role of the aminopyrimidine scaffold as a "privileged" structure in medicinal chemistry, with a particular focus on its function as a hinge-binding motif in protein kinases. By examining the structure-activity relationships of closely related compounds, we will infer the likely biological targets and cellular effects of this compound. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating research and development programs centered on this and related compounds.

Introduction: The Aminopyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. In the realm of medicinal chemistry, the aminopyrimidine scaffold has emerged as a highly versatile and successful framework for the design of targeted therapeutics. Its ability to mimic the purine core of ATP allows it to function as a competitive inhibitor for a vast array of ATP-dependent enzymes, most notably protein kinases.[1] This has led to the development of numerous blockbuster drugs for the treatment of cancer and other diseases.

The general structure of this compound features three key functional groups that are amenable to synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties:

-

C4-Amine: This group is crucial for forming key hydrogen bond interactions with the hinge region of many protein kinases.

-

C6-Chloro: The chlorine atom at this position can serve as a leaving group for further synthetic elaboration via nucleophilic substitution, enabling the creation of diverse chemical libraries.[2]

-

C2-Ethyl: Alkyl substitutions at the C2 position can influence selectivity and potency by interacting with hydrophobic pockets in the target protein's active site.

Given the prevalence of the aminopyrimidine core in approved drugs and clinical candidates, it is highly probable that this compound exerts its biological effects through the modulation of one or more protein kinases.

Putative Mechanism of Action: Kinase Inhibition

Based on extensive data from analogous compounds, the most probable mechanism of action for this compound is the inhibition of protein kinases. The 4-amino group is predicted to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for ATP binding. The pyrimidine ring itself will likely engage in van der Waals interactions within the ATP-binding pocket. The 2-ethyl group is positioned to project into a hydrophobic pocket adjacent to the hinge, potentially conferring selectivity for certain kinases over others.

Potential Kinase Targets

A wide range of kinases have been successfully targeted by aminopyrimidine-based inhibitors. Based on the substitution pattern of this compound, several kinase families are of particular interest for initial screening:

-